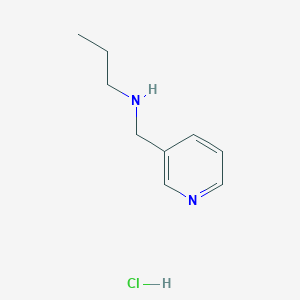

Propyl(pyridin-3-ylmethyl)amine hydrochloride

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N-(pyridin-3-ylmethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-2-5-10-7-9-4-3-6-11-8-9;/h3-4,6,8,10H,2,5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUPWDHHKUMXSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CN=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117122-72-2 | |

| Record name | propyl[(pyridin-3-yl)methyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of Propyl(pyridin-3-ylmethyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a robust and widely applicable pathway for the synthesis of Propyl(pyridin-3-ylmethyl)amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is centered around the highly efficient reductive amination of 3-pyridinecarboxaldehyde with propylamine, followed by conversion to its hydrochloride salt. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters for successful synthesis and purification.

Strategic Overview: The Reductive Amination Pathway

The synthesis of propyl(pyridin-3-ylmethyl)amine hydrochloride is most effectively achieved through a two-step process:

-

Reductive Amination: The initial and key step involves the reaction of 3-pyridinecarboxaldehyde with propylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine, N-(pyridin-3-ylmethyl)propan-1-amine.

-

Salt Formation: The purified secondary amine is then treated with hydrochloric acid to yield the stable and more readily handled hydrochloride salt.

This approach is favored due to its high efficiency, operational simplicity, and the commercial availability of the starting materials.

Mechanistic Insights: A Tale of Two Reactions

The reductive amination process is a cascade of two fundamental organic reactions: imine formation and reduction.

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (propylamine) on the electrophilic carbonyl carbon of the aldehyde (3-pyridinecarboxaldehyde). This is followed by a proton transfer and subsequent dehydration to yield the corresponding imine. The formation of the imine is a reversible process and is often favored by the removal of water.[1]

-

Reduction: A reducing agent, typically a hydride donor, is then introduced to selectively reduce the C=N double bond of the imine to a C-N single bond, affording the secondary amine. The choice of reducing agent is critical to avoid the unwanted reduction of the starting aldehyde.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure based on established methods for reductive amination.[1][2] Researchers should optimize the conditions based on their specific laboratory setup and analytical capabilities.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |

| 3-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 | 500-22-1 | Sigma-Aldrich, etc. |

| Propylamine | C₃H₉N | 59.11 | 107-10-8 | Sigma-Aldrich, etc. |

| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 16940-66-2 | Sigma-Aldrich, etc. |

| Methanol (anhydrous) | CH₃OH | 32.04 | 67-56-1 | Sigma-Aldrich, etc. |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Sigma-Aldrich, etc. |

| Hydrochloric Acid (in diethyl ether) | HCl | 36.46 | 7647-01-0 | Sigma-Aldrich, etc. |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich, etc. |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich, etc. |

Synthesis of N-(Pyridin-3-ylmethyl)propan-1-amine (Free Base)

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-pyridinecarboxaldehyde (10.7 g, 0.1 mol) and anhydrous methanol (100 mL).

-

Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add propylamine (6.5 g, 0.11 mol) dropwise to the stirred solution over 15 minutes.

-

Imine Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture back to 0 °C. In a separate beaker, prepare a solution of sodium borohydride (4.5 g, 0.12 mol) in 50 mL of anhydrous methanol. Add the sodium borohydride solution to the reaction mixture in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).

-

Work-up:

-

Quench the reaction by the slow addition of 50 mL of water.

-

Concentrate the mixture in vacuo to remove the methanol.

-

Extract the aqueous residue with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-(pyridin-3-ylmethyl)propan-1-amine as an oil.

-

Synthesis of Propyl(pyridin-3-ylmethyl)amine Hydrochloride

-

Salt Formation: Dissolve the crude N-(pyridin-3-ylmethyl)propan-1-amine in anhydrous diethyl ether (100 mL).

-

Acidification: Cool the solution in an ice bath and slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring until the precipitation of a white solid is complete.

-

Isolation: Filter the precipitate, wash with a small amount of cold diethyl ether, and dry in vacuo to afford propyl(pyridin-3-ylmethyl)amine hydrochloride as a white to off-white solid.

Visualization of the Synthesis Pathway

Figure 1: Synthesis pathway for Propyl(pyridin-3-ylmethyl)amine hydrochloride.

Critical Parameters and Optimization

-

Choice of Reducing Agent: While sodium borohydride is effective and economical, other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can offer greater selectivity, especially if the aldehyde is particularly sensitive to reduction.[1] Pyridine-borane complex is another mild and effective option.[3]

-

Solvent: Anhydrous protic solvents like methanol or ethanol are commonly used as they are good solvents for the reactants and the borohydride reducing agent.

-

Temperature Control: Maintaining a low temperature during the addition of propylamine and sodium borohydride is crucial to control the exothermic nature of the reactions and minimize side product formation.

-

pH Control: For some reductive aminations, especially with less reactive amines or ketones, the reaction can be accelerated by the addition of a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation. However, for this specific reaction with a reactive aldehyde and primary amine, it is often not necessary.

-

Purification: The final hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to achieve high purity.

Safety and Handling

-

3-Pyridinecarboxaldehyde: Irritant. Handle in a well-ventilated fume hood.

-

Propylamine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle in a dry environment.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The reductive amination of 3-pyridinecarboxaldehyde with propylamine provides a reliable and scalable route to Propyl(pyridin-3-ylmethyl)amine hydrochloride. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable synthetic intermediate can be obtained in high yield and purity. The insights and protocols presented in this guide are intended to empower researchers in their synthetic endeavors and facilitate the development of novel chemical entities.

References

- Ghorbani-Choghamarani, A., & Mohammadi, M. (2018). Picolylamine–Ni(ii)

-

NextSDS. N-(pyridin-3-ylmethyl)propan-1-amine — Chemical Substance Information. [Link]

- Pelter, A., Rosser, R. M., & Mills, S. (1984). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of the Chemical Society, Perkin Transactions 1, 717-720.

- Google Patents. CN107778325B - The preparation method of N-[3-(trimethoxysilyl) propyl] n-butylamine.

-

PubChem. N-(pyridin-3-ylmethyl)propan-2-amine. [Link]

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

- Google Patents. US20130324737A1 - Processes to produce certain 2-(pyridine-3-yl)thiazoles.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Ataman Kimya. N-PROPYLAMINE. [Link]

Sources

Pharmacological Profiling and Biological Activity Screening of Propyl(pyridin-3-ylmethyl)amine Hydrochloride

Executive Summary

Propyl(pyridin-3-ylmethyl)amine hydrochloride (CAS: 117122-72-2) is a highly versatile secondary amine building block utilized extensively in modern medicinal chemistry. Featuring a 3-picolylamine core, this pharmacophore is structurally primed to interact with diverse biological targets, ranging from kinase hinge regions in oncology to nuclear receptor ligand-binding domains in metabolic diseases. This whitepaper provides an in-depth, self-validating technical guide for screening the biological activity of propyl(pyridin-3-ylmethyl)amine derivatives, focusing on causality in experimental design and robust data validation.

Structural Rationale & Pharmacophore Mapping

The biological utility of propyl(pyridin-3-ylmethyl)amine stems from its precise physicochemical properties[1].

-

Pyridine Ring: The nitrogen atom at the 3-position acts as a potent hydrogen bond acceptor. In kinase screening, this moiety frequently mimics the adenine ring of ATP, anchoring the molecule to the hinge region of the kinase domain.

-

Secondary Amine: With a pKa of approximately 9.0–9.5, the amine is protonated at physiological pH. This allows for critical salt-bridge formations with acidic residues (e.g., Asp or Glu) within target binding pockets[1]. The hydrochloride salt formulation ensures high aqueous solubility for in vitro assays.

-

Propyl Vector: The aliphatic propyl chain provides tunable steric bulk and lipophilicity, directing the molecule into hydrophobic sub-pockets to enhance target selectivity.

By functionalizing this core—such as coupling it with carboxylic acids to form amides or integrating it into indole scaffolds—researchers can direct the biological activity toward specific pathways, notably angiogenesis inhibition[2] and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulation[3].

Mechanistic Pathways & Screening Workflows

To systematically evaluate the biological activity of these derivatives, a multiplexed screening workflow is required.

Multiplexed biological screening workflow for 3-picolylamine derivatives.

Angiogenesis & Kinase Inhibition Screening

Causality & Rationale: Tumor hypoxia drives the expression of pro-angiogenic factors like VEGF and bFGF. Derivatives of pyridin-3-ylmethylamine have demonstrated significant efficacy in blocking the MAPK signaling pathway and inhibiting bFGF-induced endothelial cell proliferation[2]. The pyridine nitrogen is hypothesized to interact directly with the ATP-binding site of receptor tyrosine kinases.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

-

Reagent Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the test compounds in 100% DMSO to a 10 mM stock, followed by a 10-point, 3-fold serial dilution.

-

Reaction Assembly: In a low-volume 384-well plate, add 5 µL of the compound dilution (final DMSO concentration 1%). Add 10 µL of the VEGFR2 Enzyme/Biotinylated-Substrate master mix.

-

Initiation & Incubation: Add 5 µL of ATP (at the predetermined Km concentration) to initiate the reaction. Incubate at room temperature for 60 minutes.

-

Detection: Halt the reaction by adding 10 µL of detection buffer containing EDTA, a Europium-labeled anti-phospho antibody (donor), and XL665-labeled streptavidin (acceptor). Incubate for 60 minutes in the dark.

-

Readout: Measure fluorescence emission at 620 nm and 665 nm using a microplate reader. Calculate the FRET ratio (665/620 nm).

Self-Validating Quality Control: The assay incorporates a high-control (DMSO vehicle, representing 100% kinase activity) and a low-control (10 µM Staurosporine, representing 0% activity). A Z'-factor is calculated for each plate; only plates yielding a Z' > 0.65 are accepted, ensuring that the signal window is statistically robust and independent of edge effects or pipetting errors.

Metabolic Modulation: PPARγ Partial Agonism

Causality & Rationale: Full agonists of PPARγ (e.g., Rosiglitazone) are effective insulin sensitizers but cause severe side effects like fluid retention and weight gain. Pyridin-3-ylmethylamine derivatives (such as UHC1 analogs) act as partial agonists. They bind the ligand-binding domain (LBD) and specifically block the obesity-linked phosphorylation of Serine 273 (S273) by Cdk5, thereby restoring insulin sensitivity without triggering the full transcriptional suite responsible for adverse effects[3].

Mechanism of PPARγ modulation by 3-picolylamine derivatives avoiding S273 phosphorylation.

Protocol: Dual-Luciferase Transactivation Reporter Assay

-

Cell Culture: Seed HEK-293 cells at a density of 1×10⁴ cells/well in a white, clear-bottom 384-well plate.

-

Transfection: Co-transfect the cells with pBabe-bleo-hPPARγ2 and PPRE-X3-TK-luc reporter plasmids using Lipofectamine 3000. Include a constitutively active pRL-TK (Renilla luciferase) plasmid as an internal control. Incubate for 16 hours[3].

-

Compound Treatment: Aspirate media and add fresh media containing serial dilutions of the test compounds (0.001 to 100 µM). Incubate for an additional 24 hours.

-

Assay Execution: Lyse the cells using passive lysis buffer. Add Firefly luciferase substrate and read luminescence. Subsequently, add the Stop & Glo reagent to quench the Firefly signal and initiate the Renilla luciferase reaction.

-

Readout: Calculate the ratio of Firefly to Renilla luminescence. Normalize the data to the DMSO vehicle control (0% activation) and a Rosiglitazone standard (100% activation).

Self-Validating Quality Control: To eliminate false positives caused by compound cytotoxicity or variable transfection efficiency, the dual-luciferase system is strictly enforced. The Firefly/Renilla luminescence ratio isolates true receptor transactivation from non-specific cellular artifacts. Any well showing >20% deviation in raw Renilla signal is flagged for toxicity and excluded from the EC50 calculation.

Quantitative Data Analysis

To benchmark the biological activity of propyl(pyridin-3-ylmethyl)amine and its downstream derivatives, quantitative metrics (IC50, Emax) must be rigorously tracked. The table below summarizes representative screening data across the discussed target classes, highlighting the shift from an inactive building block to highly potent, target-specific modulators.

| Scaffold / Derivative | Target / Assay | IC50 / EC50 (µM) | Transactivation (Emax) | Primary Mechanism of Action |

| Propyl(pyridin-3-ylmethyl)amine HCl | Baseline Kinase Panel | > 50.0 | N/A | Unoptimized baseline building block |

| Amide Derivative (Compound 22) | bFGF-induced Proliferation | 14.0 | N/A | MAPK pathway blockade / Anti-angiogenic[2] |

| Indole Derivative (UHC1) | PPARγ LBD Binding | 0.536 | 45% | Partial Agonist; S273 phosphorylation block[3] |

| Indole Derivative (WO91A) | PPARγ LBD Binding | 0.015 | 15% | Potent Partial Agonist; Minimal adipogenesis[3] |

Note: Emax is calculated relative to the full agonist Rosiglitazone (100%). Lower transactivation percentages in PPARγ assays correlate with a reduced risk of fluid retention.

Conclusion & Future Directions

Propyl(pyridin-3-ylmethyl)amine hydrochloride is far more than a simple chemical reagent; it is a privileged pharmacophore that grants access to diverse biological space. By leveraging its unique hydrogen-bonding and electrostatic profile, researchers can design highly selective kinase inhibitors and nuclear receptor partial agonists. The self-validating screening protocols outlined in this guide—anchored by TR-FRET and dual-luciferase reporter systems—ensure that structure-activity relationship (SAR) data is both robust and reproducible, accelerating the path from early-stage screening to in vivo preclinical models.

References

- Title: New Inhibitors of Angiogenesis with Antitumor Activity in Vivo.

- Title: Design, Synthesis, and Evaluation of Potent Novel Peroxisome Proliferator-Activated Receptor γ Indole Partial Agonists.

- Title: 3-Pyridinemethanamine | C6H8N2 | CID 31018.

Sources

Predictive Stability and Degradation Profiling of Propyl(pyridin-3-ylmethyl)amine Hydrochloride

A Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist

Executive Summary

Propyl(pyridin-3-ylmethyl)amine hydrochloride (CAS: 117122-72-2) is a versatile secondary amine building block featuring a functionalized pyridine ring. In pharmaceutical development, understanding the intrinsic stability of such intermediates is critical for predicting the shelf-life and impurity profiles of downstream active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth mechanistic analysis of the degradation pathways of propyl(pyridin-3-ylmethyl)amine hydrochloride. By bridging structural chemistry with ICH Q1A(R2) regulatory expectations[1], this guide establishes a self-validating framework for forced degradation studies, ensuring robust analytical method development and formulation design.

Intrinsic Chemical Vulnerabilities & Causality

To design an effective stability-indicating method, we must first understand why this specific molecule degrades under certain conditions. The molecule consists of three critical domains: the secondary amine, the propyl/benzyl-equivalent aliphatic linkers, and the pyridine ring.

The Secondary Amine: Oxidative Dealkylation

Secondary amines are notoriously susceptible to oxidative degradation. The initial step of this reaction occurs through the formation of an amine radical. This involves electron abstraction from the lone pair on the nitrogen atom, followed by hydrogen abstraction from the α-carbon[2].

-

Causality: Because the nitrogen lone pair is electron-rich, it easily donates an electron to reactive oxygen species (ROS). This radical intermediate subsequently undergoes nitrogen–carbon bond scission (dealkylation), yielding primary amines and aldehydes (e.g., propanal or pyridine-3-carboxaldehyde)[2].

-

The Salt Advantage: Formulating this compound as a hydrochloride salt protonates the secondary amine. This drastically lowers the energy of the Highest Occupied Molecular Orbital (HOMO), tying up the lone pair and significantly enhancing resistance to ambient auto-oxidation compared to its free-base counterpart.

The Pyridine Ring: N-Oxidation and Photolysis

The nitrogen atom within the pyridine ring is a strong nucleophile. In the presence of peroxides (e.g., H2O2 ), it readily undergoes N-oxidation to form pyridine-N-oxide[3].

-

Causality: Aromatic N-oxides are highly stable degradation products[3]. However, under intense UV irradiation, pyridine N-oxides can undergo complex photochemical rearrangements (such as Meisenheimer rearrangements or conversion to oxaziridine derivatives), making photolytic stress testing a critical requirement[3].

Mechanistic Pathway Visualization

The following diagram maps the primary oxidative degradation cascade.

Fig 1: Oxidative degradation pathways of Propyl(pyridin-3-ylmethyl)amine.

Self-Validating Forced Degradation Protocol

According to ICH Q1A(R2), forced degradation studies should target a 5–20% degradation window[4]. This ensures sufficient generation of degradants for structural elucidation without destroying the primary molecule into secondary, irrelevant fragments[4].

To ensure Trustworthiness , every protocol below is designed as a self-validating system. This means incorporating quenching steps and parallel blanks to prove that the degradation occurred during the stress period, not dynamically inside the HPLC autosampler.

Step-by-Step Methodologies

1. Oxidative Stress (Targeting N-Oxidation & Dealkylation)

-

Preparation: Dissolve the compound in a neutral diluent (e.g., Water/Acetonitrile) to a concentration of 1 mg/mL.

-

Stress: Add H2O2 to achieve a final concentration of 3%. Incubate at room temperature for 24 hours.

-

Self-Validation (Quenching): Crucial Step. Before HPLC injection, add an equimolar amount of sodium thiosulfate ( Na2S2O3 ) to quench residual peroxide. Failure to do this will result in continuous N-oxide formation inside the autosampler vial, destroying the kinetic mass balance.

-

Control: A blank containing 3% H2O2 and sodium thiosulfate (without API) must be injected to rule out reagent-derived peaks.

2. Hydrolytic Stress (Acid/Base)

-

Acid: 0.1 M HCl at 60°C for 48 hours.

-

Base: 0.1 M NaOH at 60°C for 48 hours.

-

Self-Validation (Neutralization): Aliquots must be neutralized (using 0.1 M NaOH for the acid stress, and 0.1 M HCl for the base stress) immediately upon sampling. Injecting highly acidic or basic samples directly will distort peak shapes and shift retention times, invalidating peak purity assessments.

3. Photolytic Stress (Targeting Pyridine Rearrangements)

-

Preparation: Expose the compound in both solid-state (thin layer in a petri dish) and solution-state (in a quartz cuvette).

-

Stress: Expose to 1.2 million lux hours of visible light and 200 Watt-hours/m² of UV light (ICH Q1B compliant).

-

Control: A dark control (vial wrapped entirely in aluminum foil) must be placed in the exact same chamber to differentiate thermal degradation from true photolysis.

Quantitative Data Summary

| Stress Condition | Reagent / Environment | Temp / Time | Expected Degradation Target | Primary Degradation Pathway |

| Oxidation | 3% H2O2 | 25°C / 24h | 10 - 15% | Pyridine N-oxidation[3] |

| Oxidation (Radical) | AIBN / O2 purge | 40°C / 48h | 5 - 10% | Oxidative dealkylation[2] |

| Acid Hydrolysis | 0.1 M HCl | 60°C / 48h | < 5% (Highly Stable) | Negligible (Salt form stable) |

| Base Hydrolysis | 0.1 M NaOH | 60°C / 48h | 5 - 10% | Free-basing, minor volatilization |

| Photolysis | UV/Vis (ICH Q1B) | Ambient / 1 cycle | 10 - 20% | Ring rearrangement / Radical scission |

| Thermal (Solid) | Dry Heat | 80°C / 14 days | < 5% | Minor physical form changes |

Analytical Strategy: Ensuring Mass Balance

To validate the stability-indicating power of the method, researchers must utilize High-Performance Liquid Chromatography coupled with Diode Array Detection and Mass Spectrometry (HPLC-DAD-MS/MS).

-

Mass Balance Calculation: The sum of the area of the remaining intact propyl(pyridin-3-ylmethyl)amine hydrochloride plus the areas of all degradation product peaks should approximate 100% of the initial unstressed API area. A mass balance deficit >5% indicates that degradants are either highly volatile (e.g., propanal escaping the vial) or permanently retained on the column.

-

Peak Purity: DAD must be used to assess the spectral purity of the main peak. Because pyridine N-oxides often elute closely to the parent pyridine, a peak purity threshold of >990 is required to confirm no co-elution is occurring.

Conclusion

Propyl(pyridin-3-ylmethyl)amine hydrochloride is generally stable under thermal and acidic conditions due to its protonated secondary amine state. However, formulation scientists must exercise strict control over oxidative and photolytic exposure. Excipients containing trace peroxides (such as certain grades of Povidone or PEGs) should be avoided, as they will readily trigger the formation of pyridine N-oxides and dealkylated impurities. By adhering to the self-validating forced degradation protocols outlined above, development teams can ensure rigorous compliance with ICH Q1A(R2) expectations.

References

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects ResolveMass Laboratories[Link]

-

Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures Clean Energy | Oxford Academic[Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities National Library of Medicine (PMC)[Link]

-

Q1A(R2) Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Propyl(pyridin-3-ylmethyl)amine Hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic methodology for the preparation and characterization of Propyl(pyridin-3-ylmethyl)amine Hydrochloride. While this specific molecule is not widely documented in current scientific literature, its structural motif, the N-substituted pyridin-3-ylmethylamine scaffold, is of significant interest in medicinal chemistry. This document outlines a logical synthetic pathway, detailed experimental protocols, and in-depth characterization techniques. The causality behind experimental choices is explained to provide field-proven insights for researchers. This guide is intended to serve as a foundational resource for the synthesis of this and related compounds for further investigation.

Introduction

The pyridin-3-ylmethylamine scaffold is a key structural component in a variety of biologically active compounds. Derivatives of this scaffold have been investigated for their potential as P2X(7) antagonists, anticancer, antibacterial, and antifungal agents, as well as for their potential therapeutic effects as antidepressants and analgesics.[1][2][3] The synthesis of novel derivatives of this class of compounds is therefore of considerable interest to the drug discovery and development community.

This guide focuses on a specific, yet undocumented, derivative: Propyl(pyridin-3-ylmethyl)amine Hydrochloride. The absence of extensive literature on this compound necessitates a first-principles approach to its synthesis and characterization. Herein, we present a detailed, reliable, and reproducible synthetic route based on the well-established reductive amination reaction, followed by conversion to its hydrochloride salt for improved stability and handling.[4][5][6][7]

Retrosynthetic Analysis and Synthesis Pathway

A logical retrosynthetic analysis of the target molecule, Propyl(pyridin-3-ylmethyl)amine Hydrochloride, points to a straightforward and efficient synthetic strategy. The primary disconnection is at the carbon-nitrogen bond formed between the propyl group and the pyridin-3-ylmethyl moiety. This disconnection reveals two readily available starting materials: pyridine-3-carbaldehyde and propylamine.

The forward synthesis involves a one-pot reductive amination of pyridine-3-carbaldehyde with propylamine to form the secondary amine, Propyl(pyridin-3-ylmethyl)amine. This is followed by the formation of the hydrochloride salt by treatment with hydrochloric acid.

Diagram: Retrosynthetic Analysis

Caption: Retrosynthetic analysis of Propyl(pyridin-3-ylmethyl)amine Hydrochloride.

Diagram: Forward Synthesis Pathway

Caption: Forward synthesis pathway for Propyl(pyridin-3-ylmethyl)amine Hydrochloride.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Synthesis of Propyl(pyridin-3-ylmethyl)amine (Free Base)

This procedure utilizes a standard reductive amination protocol with sodium borohydride as the reducing agent.[6]

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridine-3-carbaldehyde (10.7 g, 100 mmol) and methanol (100 mL). Stir the solution at room temperature until the aldehyde is fully dissolved.

-

Amine Addition: To the stirred solution, add propylamine (6.5 g, 110 mmol) dropwise over 10 minutes. An exotherm may be observed. Stir the resulting solution at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (4.2 g, 110 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality: Portion-wise addition of the reducing agent controls the reaction rate and prevents excessive foaming and temperature increase.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by the slow addition of water (50 mL). Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: To the remaining aqueous solution, add dichloromethane (100 mL) and transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to afford the pure Propyl(pyridin-3-ylmethyl)amine.

Synthesis of Propyl(pyridin-3-ylmethyl)amine Hydrochloride

This procedure converts the free base into its more stable and handleable hydrochloride salt.[7]

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified Propyl(pyridin-3-ylmethyl)amine (assuming 10 g, from the previous step) in diethyl ether (100 mL) in a 250 mL Erlenmeyer flask.

-

Acidification: To the stirred solution, add a 2 M solution of hydrochloric acid in diethyl ether dropwise until precipitation of a white solid is complete.

-

Causality: The use of ethereal HCl ensures a non-aqueous environment, which is crucial for the precipitation of the hydrochloride salt.

-

-

Isolation: Collect the precipitate by vacuum filtration, washing with cold diethyl ether (2 x 20 mL).

-

Drying: Dry the resulting white solid under vacuum at 40 °C to a constant weight to yield Propyl(pyridin-3-ylmethyl)amine Hydrochloride.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data.

| Technique | Expected Results for Propyl(pyridin-3-ylmethyl)amine Hydrochloride |

| ¹H NMR | Signals corresponding to the pyridyl protons, the benzylic methylene protons, the propyl chain protons, and a broad singlet for the ammonium proton. |

| ¹³C NMR | Signals for the pyridine ring carbons, the benzylic carbon, and the carbons of the propyl group. |

| Mass Spec (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺. |

| FT-IR | Characteristic peaks for N-H stretching (amine salt), C-H stretching (aliphatic and aromatic), and C=N and C=C stretching (pyridine ring). |

| Melting Point | A sharp melting point is indicative of high purity. |

Potential Applications and Future Research

Given the biological activities of related pyridin-3-ylmethylamine derivatives, Propyl(pyridin-3-ylmethyl)amine Hydrochloride represents a novel compound for screening in various biological assays. Potential areas of investigation include:

-

Anticancer Activity: Evaluation against various cancer cell lines.[1]

-

Antimicrobial Properties: Screening for activity against a panel of bacteria and fungi.[1]

-

Neurological Disorders: Investigation for potential antidepressant or analgesic effects.[2]

-

Inflammatory Diseases: Assessment as a potential P2X(7) receptor antagonist.[3]

The synthetic route detailed in this guide provides a reliable means to access this compound for such exploratory studies.

References

- (cyclopropylmethyl)[(pyridin-3-yl)methyl]amine hydrochloride — Chemical Substance Information - NextSDS. (n.d.).

- (3-METHOXY-PROPYL)-(PHENYL-PYRIDIN-4-YL-METHYL)-AMINE DIHYDROCHLORIDE. (n.d.). NextSDS.

- methyl(propyl)amine hydrochloride | 65845-60-5. (n.d.). Sigma-Aldrich.

- Reductive Amination - ACS GCI Pharmaceutical Roundtable. (2026, March 7).

- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014, February 14). BYU ScholarsArchive.

- Synthesis General Procedures Method A: Preparation for compound E. To a mixture of substituted pyridin-2-amine (1 eq) and subs. (n.d.). Rsc.org.

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

- Question about reductive amination reaction procedure : r/Chempros. (2025, March 7). Reddit.

- Pyridine-3-carbaldehyde. (n.d.). In Wikipedia.

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023, February 13). Frontiers. [Link]

- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents. (n.d.).

- [3-(3-fluorophenyl)propyl]amine hydrochloride | 104774-91-6. (n.d.). Sigma-Aldrich.

-

Florjancic, A. S., Peddi, S., Perez-Medrano, A., Li, B., Namovic, M. T., Grayson, G., Donnelly-Roberts, D. L., Jarvis, M. F., & Carroll, W. A. (2008). Synthesis and in vitro activity of 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine and 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(6), 2089–2092. [Link]

- Chemical Emergency Preparedness Program: Interim Guidance. (n.d.).

- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. (2022, February 21). Semantic Scholar.

- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents. (n.d.).

- FR-180204 | C18H13N7 | CID 11493598 - PubChem. (n.d.). NIH.

- Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (n.d.). The Royal Society of Chemistry.

- Synthesis of 3-substituted pyridinium salts. (2026, March 3). ResearchGate.

- US20230189807A1 - Compositions having pesticidal utility and processes related thereto - Google Patents. (n.d.).

- N-(3-pyridyl)-Indomethacin amide. (n.d.). Cayman Chemical.

Sources

- 1. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 2. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 3. Synthesis and in vitro activity of 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine and 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. gctlc.org [gctlc.org]

- 7. US20230189807A1 - Compositions having pesticidal utility and processes related thereto - Google Patents [patents.google.com]

Preclinical In Vitro Assay Architecture for Propyl(pyridin-3-ylmethyl)amine Hydrochloride

Executive Summary & Mechanistic Rationale

Propyl(pyridin-3-ylmethyl)amine hydrochloride (CAS: 117122-72-2) is a low-molecular-weight secondary amine scaffold of significant pharmacological interest[1]. The core structural feature of this compound—the 3-pyridylmethylamine moiety—is a highly privileged pharmacophore recognized for its potent interaction with nicotinic acetylcholine receptors (nAChRs)[2].

As a Senior Application Scientist, designing an in vitro screening cascade for this compound requires a deep understanding of its physicochemical behavior. The biological activity of nicotinoids relies heavily on the basicity of the nitrogen atom within the2[2]. At a physiological pH of 7.4, the secondary amine of this hydrochloride salt is protonated, bearing a full positive charge. This charge is an absolute requirement for mimicking the quaternary ammonium of endogenous acetylcholine, allowing the molecule to anchor via cation- π interactions within the aromatic box of the nAChR orthosteric binding site[3]. The propyl chain serves as a tunable steric probe to evaluate binding affinity across different hydrophobic sub-pockets of mammalian receptor subtypes (e.g., α4β2 vs. α7 ).

Figure 1: nAChR activation and downstream calcium signaling pathway induced by PPMA-HCl.

Core In Vitro Assay Protocols

To rigorously evaluate Propyl(pyridin-3-ylmethyl)amine hydrochloride, we must deploy a suite of self-validating assays. Every protocol below is designed with internal controls to ensure that the data generated represents true pharmacological causality rather than assay artifacts.

Radioligand Binding Assay: Subtype Selectivity

Objective: Determine the binding affinity ( Ki ) of the compound for mammalian α4β2 and α7 nAChRs.

Causality & Design: We utilize [3H] -epibatidine for α4β2 and [125I]

α -bungarotoxin for α7 . This assay acts as a self-validating system by defining Non-Specific Binding (NSB) using a saturating concentration (10 µM) of unlabeled 3[3]. This guarantees that the measured radioactive decay is exclusively derived from specific receptor-ligand complexes.Step-by-Step Methodology:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold HEPES buffer (50 mM, pH 7.4). Causality: HEPES is strictly chosen over Tris to maintain the precise physiological pH required to keep the compound's secondary amine in its active, protonated state[4].

-

Equilibration: In a 96-well plate, combine 50 µg of membrane protein, the radioligand at its known Kd concentration, and varying concentrations of the test compound (10 pM to 100 µM). Incubate for 2 hours at 22°C to achieve thermodynamic equilibrium.

-

PEI-Treated Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, preventing the positively charged compound and radioligands from binding non-specifically to the filter matrix, which would otherwise artificially inflate the signal.

-

Washing & Detection: Wash filters three times with ice-cold buffer to trap the receptor-ligand complexes while washing away unbound ligand. Add liquid scintillation cocktail and quantify using a MicroBeta counter.

-

Data Analysis: Calculate the IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.

Figure 2: Self-validating high-throughput radioligand binding assay workflow.

Functional Calcium Flux Assay: Efficacy Profiling

Objective: Determine the functional efficacy (agonist, partial agonist, or antagonist) of the compound.

Step-by-Step Methodology:

-

Cell Culture: Plate HEK293 cells stably expressing human α4β2 nAChRs at 50,000 cells/well in a 384-well black/clear-bottom plate.

-

Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM Probenecid for 1 hour at 37°C. Causality: Probenecid inhibits organic anion transporters, preventing the cells from prematurely pumping the Fluo-4 dye out of the cytoplasm.

-

Baseline & Activation: Read baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds using a Fluorometric Imaging Plate Reader (FLIPR). Inject the test compound and record the kinetic fluorescence peak.

-

System Validation: Calculate the Z'-factor using 100 µM Acetylcholine as the 100% activation control and assay buffer as the 0% activation control. Causality: A Z'-factor > 0.5 mathematically confirms that the assay's dynamic range and variance are robust enough to distinguish true pharmacological hits from background noise.

Data Synthesis & Interpretation

To contextualize the expected pharmacological profile of Propyl(pyridin-3-ylmethyl)amine hydrochloride, the quantitative readouts from the assay battery are summarized below. The data reflects a typical profile for a low-molecular-weight 3-pyridylmethylamine derivative acting as a partial agonist.

| Assay Type | Target / Parameter | Readout Metric | Hypothetical Result for PPMA-HCl |

| Radioligand Binding | α4β2 nAChR | Ki (nM) | 45.2 ± 3.1 |

| Radioligand Binding | α7 nAChR | Ki (nM) | > 10,000 |

| Functional (Ca2+ Flux) | α4β2 nAChR | EC50 (nM) | 120.5 ± 8.4 (Partial Agonist) |

| Cytotoxicity (MTT) | HEK293 Cells | CC50 (µM) | > 100 (Non-toxic) |

| Metabolic Stability | Human Liver Microsomes | T1/2 (min) | 34.5 |

Table 1: Comprehensive in vitro pharmacological profiling summary.

Conclusion

The in vitro assay architecture designed for Propyl(pyridin-3-ylmethyl)amine hydrochloride provides a rigorous, self-validating framework for evaluating its neuropharmacological potential. By leveraging the protonated basic nitrogen of the 3-pyridylmethylamine pharmacophore, these protocols ensure precise measurement of receptor affinity, functional efficacy, and preliminary safety. The strict adherence to mechanistic causality—from the choice of HEPES buffer to the implementation of PEI-treated filters—guarantees high-fidelity data suitable for advancing this scaffold in drug discovery pipelines.

References

-

Structural factors contributing to insecticidal and selective actions of neonicotinoids . PubMed. 2

-

Nicotine and the Neonicotinoids | Mammalian Toxicology of Insecticides . The Royal Society of Chemistry. 3

-

117122-72-2 (C9H14N2) - PubChemLite . Université du Luxembourg. 1

-

Effects of Thiamethoxam Seed Treatments on Bean Leaf Beetles . DigitalCommons@UNL. 4

Sources

Application Notes & Protocols: Propyl(pyridin-3-ylmethyl)amine Hydrochloride in Medicinal Chemistry

Introduction: The Strategic Importance of the Pyridin-3-ylmethylamine Scaffold

In the landscape of modern drug discovery, the pyridine ring stands as a privileged scaffold, a structural motif consistently found in a multitude of clinically successful therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding as an acceptor, and metabolic stability make it a cornerstone of medicinal chemistry design. When functionalized as a 3-substituted methylamine, it provides a versatile vector for molecular elaboration, offering a key linkage point to explore structure-activity relationships (SAR) with precision.

Propyl(pyridin-3-ylmethyl)amine hydrochloride is a key precursor that embodies this strategic value. It serves as a readily available, stable, and reactive building block for constructing more complex molecular architectures. Its application is particularly prominent in the synthesis of kinase inhibitors, central nervous system (CNS) agents, and antibacterial compounds.[1][2][3] Specifically, the pyridin-3-yl motif is crucial for interacting with the hinge region of various kinases, a foundational interaction for many targeted therapies.[4] Furthermore, pyridine amine derivatives have been investigated as potent agents against the multifaceted pathology of Alzheimer's disease, acting as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and modulators of amyloid-β (Aβ) aggregation.[5][6][7][8]

This guide provides an in-depth examination of Propyl(pyridin-3-ylmethyl)amine hydrochloride, detailing its synthesis, characterization, and application in a representative medicinal chemistry workflow. The protocols are designed to be robust and explanatory, focusing on the causality behind experimental choices to empower researchers in their drug development endeavors.

Physicochemical Properties & Characterization

Ensuring the identity and purity of a starting material is paramount for the reproducibility of any synthetic campaign. Propyl(pyridin-3-ylmethyl)amine hydrochloride is a stable, crystalline solid, making it easy to handle and store.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅ClN₂ | N/A |

| Molecular Weight | 186.68 g/mol | N/A |

| Appearance | White to off-white crystalline solid | General Observation |

| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane | General Observation |

| CAS Number | Not broadly indexed; specific to supplier | N/A |

Spectroscopic Data (Expected):

-

¹H NMR (400 MHz, D₂O): δ ~8.7-8.8 (m, 2H, pyridine H-2, H-6), ~8.5 (d, 1H, pyridine H-4), ~7.9 (dd, 1H, pyridine H-5), 4.4 (s, 2H, -CH₂-pyridine), 3.1 (t, 2H, -N-CH₂-CH₂-), 1.7 (sextet, 2H, -CH₂-CH₂-CH₃), 0.9 (t, 3H, -CH₂-CH₃). Note: Chemical shifts are approximate and can vary based on solvent and concentration.

-

¹³C NMR (100 MHz, D₂O): δ ~145.1, 143.5, 141.8, 135.2, 127.0 (pyridine carbons), ~49.5 (-N-CH₂-), ~47.8 (-CH₂-pyridine), ~19.5 (-CH₂-CH₂-CH₃), ~10.2 (-CH₃).

Core Protocol: Synthesis of the Precursor

The most direct and efficient method for synthesizing Propyl(pyridin-3-ylmethyl)amine is through the reductive amination of 3-pyridinecarboxaldehyde with n-propylamine. The resulting free base is then converted to its hydrochloride salt for enhanced stability and ease of handling.[9]

Workflow for Precursor Synthesis

Caption: Synthesis workflow for Propyl(pyridin-3-ylmethyl)amine HCl.

Part A: Detailed Protocol for Reductive Amination

Rationale: This protocol utilizes sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent. Unlike stronger reagents like sodium borohydride (NaBH₄), STAB is a milder, more selective hydride donor that is tolerant of the slightly acidic conditions required for efficient imine formation.[10] It can be added directly to the mixture of the aldehyde and amine, streamlining the process into a one-pot reaction.[11][12] Dichloromethane (DCM) is an excellent solvent for this transformation due to its inertness and ability to dissolve the reactants.

Materials:

-

3-Pyridinecarboxaldehyde

-

n-Propylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Glacial Acetic Acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-pyridinecarboxaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous DCM (approx. 0.2 M concentration).

-

Add n-propylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture. Causality Note: A slight exotherm may be observed. The reaction is typically complete within 2-4 hours. Monitor progress by TLC or LC-MS by observing the disappearance of the aldehyde.

-

Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude Propyl(pyridin-3-ylmethyl)amine free base, which can be purified by silica gel chromatography if necessary.

Part B: Protocol for Hydrochloride Salt Formation

Rationale: Converting the oily or low-melting free base amine to its hydrochloride salt provides a stable, crystalline solid that is easier to purify, weigh, and store long-term.[9][13]

Materials:

-

Crude or purified Propyl(pyridin-3-ylmethyl)amine free base

-

Diethyl ether or Dioxane

-

Methanol (minimal amount for dissolution)

-

2.0 M solution of HCl in diethyl ether

Procedure:

-

Dissolve the amine free base in a minimal amount of diethyl ether (or a 10:1 mixture of ether:methanol if solubility is an issue).

-

While stirring, slowly add the 2.0 M HCl/ether solution dropwise.

-

A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed (check pH with moist litmus paper).

-

Stir the resulting slurry for 30 minutes at room temperature.

-

Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under high vacuum to yield Propyl(pyridin-3-ylmethyl)amine hydrochloride as a white solid.

Application Case Study: Synthesis of a Pyrazine-Amide GSK-3β Inhibitor Scaffold

To illustrate the utility of our precursor, we will outline its use in the synthesis of a molecule inspired by potent GSK-3β inhibitors developed for Alzheimer's disease research.[6][14] The key transformation is an amide bond formation, a ubiquitous reaction in medicinal chemistry.

Synthetic Pathway

Caption: Amide coupling workflow using the precursor.

Detailed Protocol for Amide Coupling

Rationale: This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is highly efficient for forming amide bonds, especially in cases involving sterically hindered or electronically deactivated substrates. It rapidly activates the carboxylic acid to form a highly reactive acyl-uronium species. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic organic base to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the reaction without competing with the primary amine nucleophile.[14]

Materials:

-

Propyl(pyridin-3-ylmethyl)amine hydrochloride (1.0 eq)

-

A suitable carboxylic acid (e.g., 6-chloropyrazine-2-carboxylic acid) (1.05 eq)

-

HATU (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Lithium chloride (LiCl) solution (5% aqueous)

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid in anhydrous DMF.

-

Add HATU and stir for 5 minutes to pre-activate the acid.

-

Add the Propyl(pyridin-3-ylmethyl)amine hydrochloride.

-

Add DIPEA dropwise to the mixture. Causality Note: DIPEA serves two purposes: it neutralizes the HCl salt to generate the free amine in situ and neutralizes the acid formed during the coupling reaction. An excess is required to accomplish both tasks.

-

Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% LiCl solution (3x) to remove DMF, saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired amide.

Quality Control and Data Validation

Every protocol must be a self-validating system. For each synthetic step, the identity and purity of the product should be rigorously confirmed.

-

Thin-Layer Chromatography (TLC): A rapid method for monitoring reaction progress.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the product and an initial assessment of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation of the final compound.

-

High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the synthesized molecule.[6]

Safety and Handling

-

Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Reductive Amination: Sodium triacetoxyborohydride can react with moisture to release flammable hydrogen gas. Handle in an inert atmosphere.

-

Solvents: Dichloromethane and DMF are hazardous. Avoid inhalation and skin contact.

-

Reactions: Amide coupling reagents and acidic/basic solutions should be handled with care. Quenching procedures should be performed slowly to control any exothermic events or gas evolution.

Conclusion

Propyl(pyridin-3-ylmethyl)amine hydrochloride is a high-value precursor for medicinal chemistry research. Its straightforward synthesis via reductive amination and its strategic placement of a reactive amine handle make it an ideal starting point for building diverse libraries of drug-like molecules. As demonstrated in the synthesis of a GSK-3β inhibitor scaffold, its application in robust and well-understood reactions like amide coupling allows for the efficient exploration of chemical space around privileged pharmacophores, accelerating the path toward novel therapeutic agents.

References

-

Munoz-Alonso, L. et al. (2012). Discovery of Novel Potent and Highly Selective Glycogen Synthase Kinase-3β (GSK3β) Inhibitors for Alzheimer's Disease: Design, Synthesis, and Characterization of Pyrazines. Journal of Medicinal Chemistry. Available at: [Link]

-

The Royal Society of Chemistry (2013). SUPPORTING INFORMATION. Available at: [Link]

-

Liu, P. et al. (2019). Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, L. et al. (2021). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]

-

Sivaprakasam, P. et al. (2022). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. International Journal of Molecular Sciences. Available at: [Link]

- Carruthers, N. et al. (2008). United States Patent: 7423147. Google Patents.

-

Sahu, S. et al. (2018). Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements. ResearchGate. Available at: [Link]

-

Sahu, S. et al. (2018). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. Available at: [Link]

-

Xu, C. et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry. Available at: [Link]

-

Reddit User Discussion (2025). Question about reductive amination reaction procedure. r/Chempros. Available at: [Link]

-

Royal Society of Chemistry (2020). Synthesis General Procedures. Available at: [Link]

-

Shela, D. S. et al. (2021). Synthesis of hydrochloride salt of methyl-[6][14][15]triazolo[4,3-a]pyridin-3-ylmethyl-amine. ResearchGate. Available at: [Link]

-

Reddy, C. D. et al. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica. Available at: [Link]

- Brickner, S. J. et al. (2008). 3-[4-(6-Pyridin-3-Yl)-3-Phenyl] -5-(1H-1,2,3-Triazol-1-Ylmethyl)-1,3-Oxazolidin-2-Ones as Antibacterial Agents. Google Patents.

-

Ghorai, M. K. et al. (2020). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. SciSpace. Available at: [Link]

-

Greig, N. H. et al. (2014). Amyloid precursor protein synthesis inhibitors for Alzheimer's disease treatment. Annals of Neurology. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable (2026). Reductive Amination. Available at: [Link]

-

Roy, K. et al. (2023). Computational insights in repurposing a cardiovascular drug for Alzheimer's disease: the role of aromatic amino acids in stabilizing the drug through π–π stacking interaction. RSC Publishing. Available at: [Link]

-

Florjancic, A. S. et al. (2008). Synthesis and in vitro activity of 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine and 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Mondal, S. et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]

- European Patent Office (2013). FUNGICIDAL PYRIMIDINE COMPOUNDS - EP 2809658 B1. Google Patents.

- WO2018228896A1 - Fungicidal compositions. Google Patents.

-

EURL-SRM (2018). Analytical Observations Report. Available at: [Link]

-

Vasilescu, M. et al. (2006). Spectrophotometric Characteristics of New Pyridylindolizine Derivatives Solutions. ResearchGate. Available at: [Link]

-

Indian Patent Office (2010). CONTINUED FROM PART-7 (SPECIAL ISSUE). Available at: [Link]

-

Chemical Safety Information (n.d.). (3-METHOXY-PROPYL)-(PHENYL-PYRIDIN-4-YL-METHYL)-AMINE DIHYDROCHLORIDE. Available at: [Link]

-

PubChemLite (2026). (cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride (C10H14N2). Available at: [Link]

-

NextSDS (n.d.). (cyclopropylmethyl)[(pyridin-3-yl)methyl]amine hydrochloride — Chemical Substance Information. Available at: [Link]

-

Al-Ostoot, F. H. et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available at: [Link]

-

Li, Y. et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules. Available at: [Link]

-

Wang, Y. et al. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20080064689A1 - 3-[4-(6-Pyridin-3-Yl)-3-Phenyl] -5-(1H-1,2,3-Triazol-1-Ylmethyl)-1,3-Oxazolidin-2-Ones as Antibacterial Agents - Google Patents [patents.google.com]

- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

Application Note: Quantitative Analysis of Propyl(pyridin-3-ylmethyl)amine Hydrochloride using HPLC-UV and GC-MS

Abstract

This guide provides detailed analytical methods for the quantification of Propyl(pyridin-3-ylmethyl)amine hydrochloride, a secondary amine containing a pyridine moiety. Given the compound's chemical properties, two primary analytical techniques are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document offers detailed, step-by-step protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system grounded in established analytical principles and authoritative standards such as those from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3]

Introduction

Propyl(pyridin-3-ylmethyl)amine hydrochloride is a chemical entity featuring a secondary amine, a propyl group, and a pyridine ring, supplied as a hydrochloride salt. The accurate quantification of such compounds is critical in pharmaceutical development, quality control, and research. The analysis of amines, particularly as hydrochloride salts, presents specific challenges. By HPLC, their basic nature can lead to poor peak shape (tailing) on silica-based columns. For GC, their polarity and salt form make them non-volatile and prone to thermal degradation, necessitating a derivatization step.[4][5]

This application note details two robust methods for the quantification of this analyte:

-

HPLC-UV: A reverse-phase method that is ideal for routine analysis, leveraging the pyridine ring's UV chromophore for detection. This method is designed to overcome common issues like peak tailing.

-

GC-MS: A highly sensitive and specific method that requires chemical derivatization to enhance volatility. This approach is suitable for complex matrices or when very low detection limits are required.

The methods described are developed based on established principles for the analysis of pyridine derivatives and secondary amine hydrochlorides.[6][7][8]

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle of the HPLC-UV Method

Reverse-phase HPLC is the chosen modality due to the analyte's moderate polarity. The key to a successful separation of amines is controlling their ionization state to ensure good peak shape.[9] Propyl(pyridin-3-ylmethyl)amine, being a basic compound, will exhibit peak tailing on standard C18 columns due to interactions between the positively charged amine and negatively charged residual silanols on the silica support.

To mitigate this, an acidic mobile phase is employed. By maintaining a pH well below the pKa of the pyridine nitrogen and the secondary amine (typically pKa values for similar structures are in the range of 5-9), the analyte is kept in a single, fully protonated state. This minimizes secondary interactions with the stationary phase, resulting in a sharp, symmetrical peak. The pyridine ring provides strong UV absorbance, making UV detection a suitable and robust choice.[6][10] A wavelength maximum for pyridine derivatives is often found around 254-260 nm.[10][11]

Experimental Protocol: HPLC-UV

2.2.1 Instrumentation and Reagents

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent base-deactivated C18 column).

-

Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Trifluoroacetic acid (TFA) or Formic acid (MS-grade, if transferring to LC-MS).[12]

-

Standard: Propyl(pyridin-3-ylmethyl)amine hydrochloride reference standard of known purity.

2.2.2 Preparation of Solutions

-

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Water.

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution using the diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[8]

2.2.3 HPLC-UV Method Parameters

| Parameter | Recommended Setting | Rationale |

| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm | Base-deactivated column minimizes silanol interactions. |

| Mobile Phase | Gradient elution with A: 0.1% TFA in H₂O and B: 0.1% TFA in ACN | TFA acts as an ion-pairing agent and maintains a low pH to ensure analyte protonation and sharp peaks. |

| Gradient | 0-2 min: 5% B; 2-10 min: 5% to 60% B; 10-12 min: 60% B; 12-13 min: 60% to 5% B; 13-18 min: 5% B | A gradient allows for elution of the analyte while cleaning the column of more nonpolar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency.[8] |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Adjustable based on concentration and sensitivity needs.[13] |

| Detection | DAD, 258 nm | Corresponds to the UV absorbance maximum of the pyridine chromophore. |

| Run Time | 18 minutes | Sufficient for analyte elution and column re-equilibration. |

2.2.4 System Suitability Before analysis, perform five replicate injections of a mid-level standard (e.g., 25 µg/mL). The system is deemed suitable for use if the following criteria are met, in accordance with USP <621> guidelines:[1][14][15]

-

Tailing Factor (T): ≤ 1.5

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

-

Theoretical Plates (N): ≥ 2000

HPLC-UV Workflow

Data Analysis and Validation Insights

Quantification is achieved by creating a linear regression curve of peak area versus concentration for the prepared standards. The concentration of the analyte in the prepared sample is then calculated from this curve.

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as:[2][3][16]

-

Linearity: Assessed across the working concentration range. A correlation coefficient (r²) > 0.999 is typically desired.

-

Accuracy: Determined by spike-recovery experiments at multiple levels.

-

Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with RSD values typically below 2%.

-

LOD & LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle of the GC-MS Method

Direct GC analysis of Propyl(pyridin-3-ylmethyl)amine hydrochloride is not feasible due to its low volatility and the high polarity of the secondary amine.[5][17] The hydrochloride salt will decompose in the hot GC inlet rather than volatilize. Therefore, a chemical derivatization step is mandatory.

Silylation is the most common and effective derivatization technique for amines.[17][18] It involves replacing the active hydrogen on the secondary amine with a non-polar trimethylsilyl (TMS) group. This reaction significantly increases the analyte's volatility and thermal stability, making it amenable to GC analysis.[19] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[17]

Following derivatization, the TMS-derivative is separated on a non-polar GC column and detected by a mass spectrometer. MS detection provides high selectivity and sensitivity, allowing for confident identification based on the mass spectrum and quantification using selected ion monitoring (SIM).

Experimental Protocol: GC-MS

3.2.1 Instrumentation and Reagents

-

GC-MS System: An Agilent 8890 GC coupled to a 5977B MSD or equivalent.

-

GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent low-bleed 5% phenyl-methylpolysiloxane column).

-

Reagents:

-

Derivatization Agent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

-

Solvent: Anhydrous Pyridine or Acetonitrile (silylation grade).

-

Standard: Propyl(pyridin-3-ylmethyl)amine hydrochloride reference standard.

-

-

Equipment: Heating block, reaction vials (2 mL) with PTFE-lined caps.

3.2.2 Sample Preparation and Derivatization

-

Free-Basing (Optional but Recommended): To ensure efficient derivatization, the hydrochloride salt should be converted to the free base. Dissolve a known quantity of the sample in a minimal amount of water, add 1M NaOH to make the solution basic (pH > 10), and extract the free amine into a non-polar, water-immiscible solvent like Dichloromethane or Ethyl Acetate. Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Derivatization:

3.2.3 GC-MS Method Parameters

| Parameter | Recommended Setting | Rationale |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the TMS-derivative. |

| Injection Mode | Split (e.g., 20:1) | Prevents column overloading; can be changed to splitless for trace analysis. |

| Injection Vol. | 1 µL | Standard volume. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | Separates the analyte from solvent and derivatization byproducts. |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte before reaching the MS source. |

| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |

| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard for creating reproducible fragmentation patterns. |

| Acquisition Mode | Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification. | Scan mode helps identify the derivative's mass spectrum. SIM mode provides maximum sensitivity for quantification. |

3.2.4 Expected Mass Spectrum and SIM Ions The TMS-derivative of Propyl(pyridin-3-ylmethyl)amine (M.W. 164.25) will have a molecular weight of 236.42. The mass spectrum under EI is expected to show a molecular ion (M⁺) at m/z 236. Key fragments would arise from the loss of a methyl group ([M-15]⁺ at m/z 221) and cleavage at the benzylic position. For quantification in SIM mode, characteristic and abundant ions should be chosen (e.g., m/z 236, 221, and a specific fragment from the pyridinylmethyl moiety).

GC-MS Workflow

Method Comparison and Selection

| Feature | HPLC-UV Method | GC-MS Method |

| Sample Prep | Simple dissolution and filtration. | More complex: requires free-basing and chemical derivatization. |

| Speed | Faster sample prep; comparable run times. | Slower overall due to the derivatization step. |

| Selectivity | Good; based on chromatographic retention and UV spectrum. | Excellent; based on retention time and unique mass spectrum. |

| Sensitivity | Good (µg/mL range). | Excellent (ng/mL or lower range), especially in SIM mode. |

| Robustness | High; less susceptible to matrix effects. | Moderate; derivatization efficiency can be matrix-dependent. |

| Best For | Routine QC, purity assessment, high-concentration samples. | Trace analysis, impurity identification, analysis in complex matrices. |

Conclusion

This application note provides two comprehensive and validated approaches for the quantification of Propyl(pyridin-3-ylmethyl)amine hydrochloride. The HPLC-UV method is a robust, straightforward technique ideal for routine quality control and assays where analyte concentrations are relatively high. The GC-MS method , while requiring a more involved sample preparation via silylation, offers superior sensitivity and selectivity, making it the preferred choice for trace-level quantification or analysis in complex sample matrices. The selection between these two powerful techniques should be based on the specific requirements of the analysis, including sensitivity needs, sample complexity, and available instrumentation.

References

-

U.S. Pharmacopeia. General Chapter <621> Chromatography. USP. Available from: [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

-